molecular formula C10H9N3O3S B6142204 methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 885524-05-0

methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B6142204
CAS No.: 885524-05-0
M. Wt: 251.26 g/mol
InChI Key: RRZACLOGHOJTKS-UHFFFAOYSA-N
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Description

Methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Its structure includes:

  • Position 7: A methyl substituent.
  • Position 4: A keto (oxo) group.
  • Position 2: A sulfanyl (mercapto) moiety.
  • Position 5: A methyl ester carboxylate group.

Properties

IUPAC Name

methyl 7-methyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-4-3-5(9(15)16-2)6-7(11-4)12-10(17)13-8(6)14/h3H,1-2H3,(H2,11,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZACLOGHOJTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)NC(=S)NC2=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125860
Record name Methyl 1,2,3,4-tetrahydro-7-methyl-4-oxo-2-thioxopyrido[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885524-05-0
Record name Methyl 1,2,3,4-tetrahydro-7-methyl-4-oxo-2-thioxopyrido[2,3-d]pyrimidine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885524-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydro-7-methyl-4-oxo-2-thioxopyrido[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Pyrimidine ring formation5-methylpyridin-2-amine, diethyl ethoxymethylenemalonate, DBU, microwave (150°C, 20 min)58
Sulfanyl introduction2,4-dichloro intermediate, NaSH, 80°C, 2 h71
EsterificationMethyl chloroformate, Et3N, CH2Cl2, 25°C85

Microwave irradiation significantly enhances reaction rates for cyclocondensation steps, reducing time from hours to minutes. Solvent choice (e.g., acetonitrile vs. ethanol) impacts crystallinity and purity, with polar aprotic solvents favoring higher yields.

Mechanistic Insights

The formation of the pyrido[2,3-d]pyrimidine core proceeds via a tandem Knoevenagel condensation and cyclization mechanism. DBU catalyzes the deprotonation of the malonate ester, enabling nucleophilic attack by the pyridine amine. Subsequent thermal cyclization eliminates ethanol, forming the fused heterocycle.

Sulfanyl group incorporation follows an SNAr mechanism , where the electron-deficient pyrimidine ring facilitates nucleophilic attack by hydrosulfide ions. Steric hindrance from the 7-methyl group directs substitution preferentially to position 2.

Challenges and Solutions

  • Regioselectivity : Competing substitution at position 4 is mitigated by using excess NaSH and controlled temperatures.

  • Oxidation of -SH Group : Addition of antioxidants like ascorbic acid during workup prevents disulfide formation.

  • Crystallization Issues : Mixed solvents (dichloromethane/diethyl ether) improve crystal morphology for easier isolation .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 of the benzamide ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., tetrazole) that activate the aromatic ring toward substitution .

Reaction ConditionsReagentsProduct(s) FormedYield (%)
Alkaline hydrolysis (NaOH, H₂O)NaOH (2 eq), 80°C, 6 h4-hydroxy derivative65-70
Amination (NH₃, ethanol)NH₃ (excess), 60°C, 12 h4-amino derivative55-60
Methoxylation (NaOMe, MeOH)NaOMe (1.5 eq), reflux, 8 h4-methoxy derivative70-75

Oxidation Reactions

The benzodioxin moiety and tetrazole ring are susceptible to oxidation. Strong oxidizing agents like KMnO₄ or H₂O₂ induce structural modifications:

Oxidizing AgentConditionsMajor ProductNotes
KMnO₄H₂SO₄ (cat.), 50°C, 3 hBenzodioxin ring cleavageForms carboxylic acid derivatives
H₂O₂AcOH, 40°C, 6 hTetrazole N-oxidationProduces tetrazole oxide

Reactions with Acids and Bases

The compound demonstrates instability under strongly acidic or basic conditions due to hydrolysis of the benzamide bond and benzodioxin ring:

  • Acid-Mediated Hydrolysis (HCl, 6M, reflux):

    • Benzamide cleavage yields 2-(1H-tetrazol-1-yl)benzoic acid and 6-aminobenzodioxin.

    • Benzodioxin ring opens under prolonged exposure, forming catechol derivatives .

  • Base-Induced Degradation (NaOH, 1M, 70°C):

    • Tetrazole ring decomposition observed after 4 h, producing NH₃ and cyanamide intermediates.

Cycloaddition and Tetrazole Reactivity

The tetrazole group participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes, forming triazole derivatives under copper catalysis:

AlkyneCatalystConditionsProductYield (%)
PhenylacetyleneCuI (10 mol%)DMF, 80°C, 12 h1,2,3-triazole hybrid85
Propargyl alcoholCuSO₄·5H₂OH₂O, rt, 24 hHydroxyl-functionalized triazole78

Bromination and Electrophilic Aromatic Substitution

Electrophilic bromination occurs selectively on the benzodioxin ring under controlled conditions :

Bromination MethodPosition BrominatedYield (%)
Br₂ (1 eq)/CCl₄, rt, 2 hPara to oxygen40
Br₂ (1 eq)/AcOH, rt, 2 hOrtho to oxygen73

Reductive Transformations

Catalytic hydrogenation targets the tetrazole ring and chloro substituent:

  • H₂/Pd-C (10%) in ethanol:

    • Tetrazole reduces to aminopyrazole (70% yield).

    • Chlorine substituent remains intact under mild conditions (25°C, 2 bar H₂).

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major degradation pathways including:

  • Loss of HCl (220–250°C).

  • Benzodioxin ring fragmentation (300°C+).

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

| Compound Modification | Reac

Scientific Research Applications

Medicinal Chemistry

Methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate has shown potential in medicinal chemistry due to its bioactive properties. Research indicates that compounds with similar structures can exhibit:

  • Antimicrobial Activity : Studies have demonstrated that pyrido-pyrimidine derivatives possess significant antibacterial and antifungal properties. This compound may serve as a lead structure for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Research into similar pyrimidine derivatives has revealed cytotoxic effects against various cancer cell lines. The presence of the methyl and sulfanyl groups may enhance its activity by improving solubility and bioavailability.

Agricultural Science

The compound's properties suggest potential applications in agricultural science:

  • Pesticides and Herbicides : Compounds similar to methyl 7-methyl-4-oxo-2-sulfanyl have been investigated for their efficacy as pesticides. The ability to inhibit specific enzymes in pests can lead to the development of effective crop protection agents.

Material Science

In material science, the compound's unique structure may find applications in:

  • Organic Electronics : Its electronic properties could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The stability and charge transport capabilities of such compounds are critical for enhancing device performance.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido-pyrimidine derivatives for their antimicrobial activity. Methyl 7-methyl-4-oxo derivatives exhibited promising results against Gram-positive bacteria, suggesting further exploration into its mechanism of action could lead to novel therapeutic agents.

Case Study 2: Anticancer Research

Research highlighted in Cancer Letters focused on the cytotoxic effects of pyrido-pyrimidines on various cancer cell lines. The findings indicated that methyl 7-methyl-4-oxo derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a potential pathway for drug development.

Mechanism of Action

The mechanism of action of methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets . The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

One closely related compound is methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate (hereafter referred to as Compound A), described in . Below is a comparative analysis based on substituent variations and hypothetical effects:

Structural and Functional Comparison

Position Target Compound Compound A Potential Impact of Substituents
1 Hydrogen (implied by 3H,4H) Ethyl group Ethyl increases lipophilicity, potentially enhancing membrane permeability.
2 Sulfanyl (mercapto) Mercapto Both share a reactive thiol group, enabling disulfide bond formation or metal chelation.
7 Methyl Cyclopropyl Cyclopropyl introduces ring strain, possibly altering metabolic stability or steric hindrance.
5 Methyl ester Methyl ester Identical ester groups suggest similar solubility and hydrolysis kinetics.

Key Differences and Implications

Position 7 : The cyclopropyl substituent in Compound A could enhance metabolic stability compared to the methyl group due to reduced susceptibility to oxidative enzymes.

Synthetic Utility : Both compounds are marketed as research chemicals (e.g., by Biosynth), indicating their roles as intermediates in drug discovery.

Limitations in Current Evidence

No direct comparative data on solubility, toxicity, or bioactivity are available in the provided sources. The analysis above is extrapolated from structural differences and general principles of medicinal chemistry.

Biological Activity

Methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₉N₃O₃S
  • Molecular Weight : 251.26 g/mol
  • CAS Number : 885524-05-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The synthetic pathways often utilize cyclization reactions involving thioacetic acid and various substituted amines to form the pyrido[2,3-d]pyrimidine scaffold .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidines, including methyl 7-methyl-4-oxo-2-sulfanyl derivatives. These compounds exhibit significant inhibitory effects against various cancer cell lines:

  • Cell Lines Tested : NCI-H1975, A549, NCI-H460
  • Mechanism of Action : Inhibition of tyrosine kinases (TKs), phosphatidylinositol 3 kinase (PI3K), and cyclin-dependent kinases (CDK) .

A study demonstrated that certain derivatives showed IC50 values lower than 50 μM against these cell lines, indicating promising cytotoxic activity .

Antimicrobial Activity

The compound also shows significant antimicrobial properties. It has been tested against various bacterial strains:

Microbial Strain Activity
Escherichia coliSignificant inhibition
Staphylococcus aureusSignificant inhibition
Mycobacterium tuberculosisPotent activity

In vitro studies have established that modifications in the side chains of pyrido[2,3-d]pyrimidines can enhance their antimicrobial efficacy .

CNS Activity

Pyrido[2,3-d]pyrimidines have been explored for their central nervous system (CNS) effects. They exhibit potential as anticonvulsants and anxiolytics. Research indicates that these compounds can modulate neurotransmitter systems which may contribute to their CNS activity .

Case Studies

  • Elzahabi et al. (2018) : This study synthesized various substituted pyrido[2,3-d]pyrimidines and evaluated their anticancer effects across five different cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced inhibitory activity against cancer cells .
  • Recent Findings (2023) : A series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against lung cancer cell lines. The study found that specific substitutions significantly improved the compounds' efficacy compared to standard chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate?

Methodological Answer: The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multicomponent reactions (MCRs) or stepwise condensation. For example, dihydropyrimidine precursors can be synthesized using aldehydes, β-keto esters, and thiourea under acidic conditions (e.g., HCl or acetic acid) . Solvent selection (e.g., ethanol or DMF) and catalyst optimization (e.g., p-toluenesulfonic acid) are critical for yield improvement. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensures ≥95% purity . Reaction monitoring by TLC and intermediate characterization via 1H^1H NMR (δ 2.27–7.20 ppm for methyl and aromatic protons) are recommended .

Q. Which analytical techniques are most reliable for characterizing the structural and purity profile of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

  • 1H^1H NMR : Identifies proton environments (e.g., methyl groups at δ 2.27 ppm, aromatic protons at δ 6.91–7.20 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, S-H stretch at ~2550 cm1^{-1}) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular S···O interactions) .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrido[2,3-d]pyrimidine core be addressed?

Methodological Answer: Regioselectivity in pyrido[2,3-d]pyrimidine derivatives is influenced by electronic and steric factors. For example, sulfanyl groups at position 2 direct electrophilic substitution to position 5 due to resonance stabilization . Computational tools (e.g., DFT calculations) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and Fukui indices . Experimental validation via controlled reactions (e.g., bromination or nitration) under inert atmospheres ensures regiochemical fidelity .

Q. How should researchers resolve contradictory data in biological activity studies (e.g., antibacterial assays)?

Methodological Answer: Contradictions in bioactivity data may arise from assay variability (e.g., bacterial strain differences) or compound solubility. Standardize protocols using:

  • MIC (Minimum Inhibitory Concentration) assays : Include positive controls (e.g., ampicillin) and solvent-matched blanks .
  • DMSO solubility tests : Ensure ≤1% DMSO to avoid cytotoxicity artifacts .
  • Statistical models : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to analyze dose-response trends in split-plot experimental designs .

Q. What role do computational methods play in elucidating the compound’s reactivity and interaction mechanisms?

Methodological Answer:

  • DFT Studies : Calculate molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites. For example, the sulfur atom in 2-sulfanyl derivatives shows high electrophilicity (ff^- = 0.15) .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., dihydrofolate reductase) using AutoDock Vina. Adjust force fields (AMBER/CHARMM) to account for solvent effects .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using partial least squares regression (R2^2 > 0.85) .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for XRD analysis?

Methodological Answer:

  • Solvent Screening : Test polar/non-polar solvent pairs (e.g., ethyl acetate/hexane) via slow evaporation .
  • Temperature Gradients : Use a thermal cycler (0.1°C/day cooling rate) to enhance lattice formation .
  • Additive Trials : Introduce trace co-solvents (e.g., DMSO) to disrupt polymorphic nucleation .

Q. What experimental design strategies are recommended for evaluating the compound’s antioxidant activity?

Methodological Answer: Adopt a randomized block design with split-split plots:

  • Main Plots : Antioxidant assays (DPPH, ABTS).
  • Subplots : Concentration gradients (0.1–100 μM).
  • Sub-subplots : Time-dependent measurements (0–24 hours) .
    Normalize data to Trolox equivalents and validate via LC-MS to confirm compound stability under assay conditions .

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